
1-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(thiophen-2-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(thiophen-2-yl)urea is a compound that has been studied extensively in the field of medicinal chemistry. It has shown promising results in scientific research applications, particularly in cancer treatment.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Urea and thiourea derivatives are subjects of extensive research due to their versatility in chemical synthesis and potential applications in medicinal chemistry. Studies such as those by Phukan and Baruah (2016) discuss the conformational adjustments in urea-based assemblies, highlighting the importance of urea derivatives in forming self-assemblies and heterosynthons, which are crucial for developing new materials and chemical sensors (Phukan & Baruah, 2016). Similarly, the research by Lloyd and Steed (2011) on the anion tuning of rheology and morphology in low molecular weight salt hydrogelators indicates urea derivatives' role in creating hydrogels with tunable physical properties, which could be beneficial for drug delivery systems and tissue engineering applications (Lloyd & Steed, 2011).
Biological Activity and Applications
Urea derivatives have shown significant promise in biological applications, particularly in medicinal chemistry, due to their bioactive properties. The synthesis and evaluation of anti-microbial activity and cytotoxicity of novel urea derivatives, as explored by Shankar et al. (2017), demonstrate the potential of these compounds in developing new therapeutic agents with promising anti-microbial activity against various bacterial and fungal pathogens (Shankar et al., 2017). This is further supported by research on flexible urea derivatives as acetylcholinesterase inhibitors by Vidaluc et al. (1995), which showcases the applicability of urea derivatives in addressing neurodegenerative disorders by inhibiting key enzymes (Vidaluc et al., 1995).
Anion Receptors and Sensing
The development of urea-based receptors for anion sensing is another significant area of application. Research by Boiocchi et al. (2004) on the nature of urea-fluoride interaction provides insight into how urea derivatives can be used to create anion receptors, highlighting the potential for developing sensors and devices for environmental monitoring and diagnostic applications (Boiocchi et al., 2004).
Propriétés
IUPAC Name |
1-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4OS/c1-18-12-6-3-2-5-10(12)11(17-18)9-15-14(19)16-13-7-4-8-20-13/h4,7-8H,2-3,5-6,9H2,1H3,(H2,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIFXSINFTYGBIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCCC2)C(=N1)CNC(=O)NC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

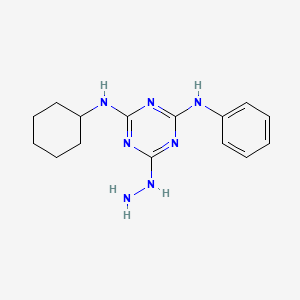
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide](/img/structure/B2578385.png)
![N-(4-chloro-3-nitrophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2578390.png)
![N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-3-methylbutanamide](/img/structure/B2578391.png)
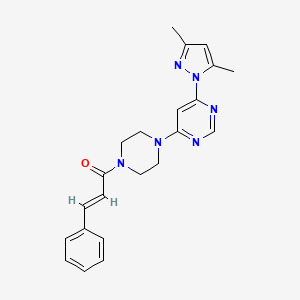
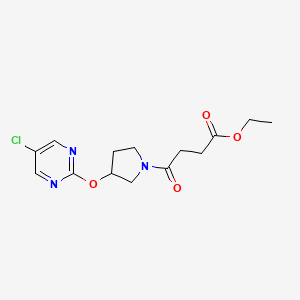
![5-[[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2578394.png)
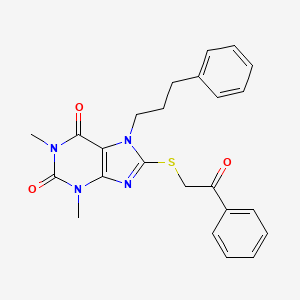
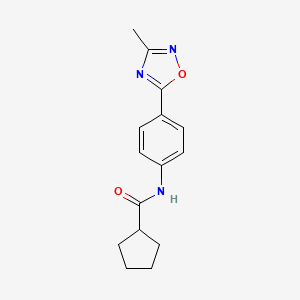

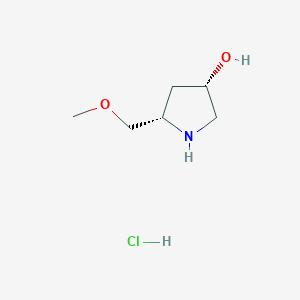
![3-(3-(trifluoromethyl)phenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2578402.png)
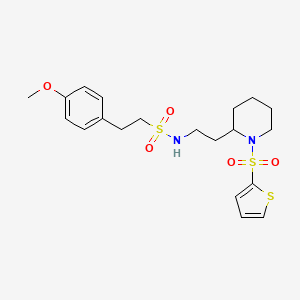
![4-isopentyl-1-((2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2578405.png)